Marbofloxacin Impurity A

Pharmacopoeial Compliance Impurity Profiling Regulatory Specification

Marbofloxacin EP Impurity A (CAS 115551-40-1) is the pharmacopoeial reference standard for the 10-despiperazino-10-fluoro degradation product. Its unique RRT (~0.7) is critical for EP/USP system suitability. A certified standard with full characterization data (NMR, MS, HPLC) is mandatory for accurate impurity profiling and ANDA/DMF compliance. Using any other impurity risks method failure.

Molecular Formula C11H8F2N2O4
Molecular Weight 270.19 g/mol
CAS No. 115551-40-1
Cat. No. B104800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarbofloxacin Impurity A
CAS115551-40-1
Synonyms6,7-Difluoro-8-hydroxy-1,4-dihydro-1-methylamino-4-oxoquinoline-3-carboxylic Acid;  6,7-Difluoro-1,4-dihydro-8-hydroxy-1-(methylamino)-4-oxo-3-quinolinecarboxylic Acid;  Marbofloxacin Impurity A
Molecular FormulaC11H8F2N2O4
Molecular Weight270.19 g/mol
Structural Identifiers
SMILESCNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O
InChIInChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19)
InChIKeyGORYSGPURSAYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Marbofloxacin EP Impurity A (CAS 115551-40-1) as a Pharmacopoeial Reference Standard for Veterinary Fluoroquinolone Quality Control


Marbofloxacin EP Impurity A (CAS 115551-40-1), chemically defined as 6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a specified impurity of the veterinary fluoroquinolone antibiotic Marbofloxacin [1]. It is recognized in the European Pharmacopoeia (EP) monograph for Marbofloxacin and is supplied as a certified reference standard for analytical method development, validation, and quality control [2]. Unlike the parent drug, which contains a 4-methylpiperazin-1-yl moiety, Impurity A lacks this piperazine ring and instead features a desmethylene and despiperazino substitution pattern with a fluoro substituent at position 10 [3].

Why Marbofloxacin Impurity A Cannot Be Substituted by Other In-Class Impurities in Regulatory Analytical Workflows


In the context of pharmaceutical quality control and regulatory submission, substituting Marbofloxacin Impurity A with another Marbofloxacin-related impurity or an in-class fluoroquinolone impurity is scientifically invalid. Each impurity (A, B, C, D, E) possesses a unique chemical structure, chromatographic behavior, and regulatory limit [1]. For instance, Impurity A (a despiperazino fluoro derivative) exhibits a distinct relative retention time of approximately 0.7 relative to Marbofloxacin, whereas Impurity B has a relative retention time of about 0.5 [2][3]. Using an incorrect impurity standard would compromise method accuracy, system suitability, and quantitative results, potentially leading to failed batch release or non-compliance with pharmacopoeial monographs. Therefore, only the certified, structurally defined Impurity A reference standard ensures accurate identification and quantification in stability-indicating HPLC methods and impurity profiling .

Quantitative Differentiation Evidence for Marbofloxacin Impurity A (CAS 115551-40-1) Against Closest Comparators


Pharmacopoeial Impurity Limit Specification: Marbofloxacin Impurity A vs. Impurities C, D, and E

The European Pharmacopoeia (EP) monograph for Marbofloxacin establishes a stricter limit for Impurity A (and Impurity B) compared to Impurities C, D, and E. Specifically, the maximum permitted level for Impurity A is 0.1%, while Impurities C, D, and E are allowed at up to 0.2% [1]. This quantitative difference reflects a higher criticality for Impurity A in quality control. Analytical data from commercial batches confirm compliance with these limits, with Impurity A consistently reported as 'Not detected' in certified analyses .

Pharmacopoeial Compliance Impurity Profiling Regulatory Specification

Chromatographic Resolution: Relative Retention Time (RRT) Distinguishes Impurity A from Co-eluting Species

In the pharmacopoeial HPLC method for Marbofloxacin related substances, Impurity A elutes with a distinct relative retention time (RRT) of approximately 0.7 relative to the Marbofloxacin peak (RRT ~33 min) [1]. This RRT is intermediate between Impurity B (RRT ~0.5) and Impurity C (RRT ~0.9) [2][3]. The method achieves baseline resolution between Impurity A and adjacent peaks, with a system suitability requirement of minimum resolution 1.5 between Impurity C and Marbofloxacin, and minimum 4.0 between Marbofloxacin and Impurity D [4]. Accurate identification of Impurity A in stability samples relies on this specific retention behavior, which cannot be inferred from other impurities.

HPLC Method Development System Suitability Impurity Identification

Synthesis Pathway and Yield: Impurity A vs. Alternative Synthetic Routes

A published synthetic route for Marbofloxacin EP Impurity A achieves a yield of 95% via alkaline hydrolysis of a TNOC intermediate (10.0 g, 35.43 mmol) in 5N NaOH at 95°C for 6 hours, followed by acidic precipitation . This high-yield, scalable method is documented in patent literature (US2009/221565) [1]. In contrast, alternative syntheses for other Marbofloxacin impurities (e.g., Impurity B) involve different starting materials and reaction conditions, resulting in variable yields and purities . The availability of a robust, high-yield synthesis supports the reliable supply of Impurity A as a reference standard with consistent quality attributes.

Impurity Synthesis Reference Standard Preparation Process Chemistry

Validated Application Scenarios for Marbofloxacin EP Impurity A (CAS 115551-40-1) in Pharmaceutical Development and Quality Control


Method Validation and System Suitability Testing in HPLC Impurity Profiling

Marbofloxacin EP Impurity A is essential for establishing system suitability parameters in the pharmacopoeial HPLC method. Its distinct relative retention time (RRT ~0.7) is used to verify column performance and ensure resolution between critical peak pairs [1][2]. Laboratories use Impurity A reference solutions to confirm the identity of Impurity A in test samples and to demonstrate that the method can accurately resolve Impurity A from the main Marbofloxacin peak and adjacent impurity peaks (e.g., Impurity C) [3].

Forced Degradation Studies for Stability-Indicating Method Development

Impurity A is a known degradation product of Marbofloxacin under acidic and oxidative stress conditions [4]. In forced degradation studies, spiking with Impurity A reference standard confirms that the analytical method can separate and quantify this degradation product from the parent drug and other impurities. This validation is critical for establishing a stability-indicating method that meets ICH and VICH guidelines [5].

Quality Control Batch Release Testing of Marbofloxacin API and Finished Dosage Forms

Regulatory specifications mandate that Impurity A content in Marbofloxacin drug substance and veterinary medicinal products does not exceed 0.1% [6]. QC laboratories rely on certified Impurity A reference standards to construct calibration curves, perform system suitability checks, and quantify Impurity A in commercial batches. Data from batch analyses (e.g., 'Not detected' reports) demonstrate compliance with this strict limit .

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

For generic veterinary pharmaceutical companies seeking ANDA approval, demonstrating control of specified impurities is a regulatory requirement. Marbofloxacin EP Impurity A, supplied with comprehensive characterization data (NMR, MS, HPLC purity) and traceability to EP/USP standards, provides the necessary documentation for impurity profiling sections of ANDA and DMF submissions [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Marbofloxacin Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.